molecular formula C15H18N4O2 B2878378 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 2034266-23-2

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B2878378
CAS No.: 2034266-23-2
M. Wt: 286.335
InChI Key: QZCIYBDRKPKGHL-UHFFFAOYSA-N
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Description

The compound 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one belongs to the class of β-azolyl ketones, which are recognized for their structural versatility and bioactivity. Triazole-containing compounds are privileged scaffolds in medicinal chemistry due to their hydrogen-bonding capacity, metabolic stability, and adaptability to diverse pharmacological targets .

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-21-14-5-2-12(3-6-14)4-7-15(20)18-10-13(11-18)19-9-8-16-17-19/h2-3,5-6,8-9,13H,4,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCIYBDRKPKGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Coupling Reactions: The triazole and azetidine intermediates are then coupled with a 4-methoxyphenylpropanoic acid derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-hydroxyphenyl)propan-1-one.

    Reduction: 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-ol.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

The triazole and azetidine rings are known for their biological activities, making this compound a potential candidate for drug discovery and development.

Medicine

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with triazole rings can inhibit enzymes by binding to their active sites, while azetidine rings can interact with biological macromolecules, altering their function.

Comparison with Similar Compounds

Triazole Isomerism and Aromatic Substituent Effects

Compound Name Structure Highlights Bioactivity/Synthesis Key Differences Reference
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one 1,2,4-Triazole; 3,4-dimethoxyphenyl and 4-methoxyphenyl substituents Herbicidal, fungicidal, and bactericidal activity; synthesized via solvent-free conjugate addition using a heterogeneous catalyst (moderate yield, fair green metrics) Use of 1,2,4-triazole (vs. 1,2,3-triazole) and additional methoxy group on phenyl ring. Enhanced bioactivity spectrum attributed to electron-donating substituents.
3-[4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1-morpholinopropan-1-one (2acb) 1,2,3-Triazole; morpholine substituent No direct bioactivity reported; synthesized via solid/solution-phase methods (90% yield). Morpholine may improve solubility compared to azetidine. Replacement of azetidine with morpholine; similar 4-methoxyphenyl group. High synthetic efficiency.
(E)-1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(4-methylpiperazin-1-yl)prop-2-en-1-one 1,2,3-Triazole; piperazine and methylphenyl substituents Antifungal and antibacterial (implied); synthesized under mild conditions (high yields). Piperazine enhances basicity and water solubility. Aromatic substituent (phenyl vs. 4-methoxyphenyl) and enone linkage (vs. propanone). Structural flexibility may influence target binding.

Heterocyclic Ring Modifications

Compound Name Structure Highlights Bioactivity/Synthesis Key Differences Reference
NC-MYF-03-69 (1-((3R,4R)-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-4-((4-(trifluoromethyl)benzyl)oxy)pyrrolidin-1-yl)propan-1-one) Pyrrolidine; trifluoromethyl and pyridyl substituents Targets YAP-TEAD protein-protein interactions (anticancer potential); HRMS-validated synthesis. Pyrrolidine (vs. azetidine) and trifluoromethyl group enhance metabolic stability and hydrophobicity.
3-(4-Fluoro-3-methylphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one Azetidine; 4-fluoro-3-methylphenyl substituent No bioactivity reported; commercial availability highlights research interest. Fluorine substituent may improve binding affinity via halogen interactions. Fluoro and methyl groups (vs. methoxy) alter electronic and steric properties.

Biological Activity

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a synthetic compound that incorporates a triazole ring and an azetidine structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. The following sections detail the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C13H14N4O\text{C}_{13}\text{H}_{14}\text{N}_{4}\text{O}

This structure features a triazole ring , which is known for its ability to engage in hydrogen bonding and π-π interactions with biological targets, enhancing its potential efficacy against various diseases.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Interference with Enzyme Activity : The presence of the triazole ring allows for effective binding with enzymes, potentially inhibiting their function.
  • Modulation of Receptor Activity : The compound may interact with specific receptors, altering cellular signaling pathways.

Research indicates that compounds containing a triazole moiety often exhibit broad-spectrum activity against various pathogens and cancer cells due to these mechanisms .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties:

Pathogen Activity Method Reference
Staphylococcus aureusInhibition observedAgar disc-diffusion method
Escherichia coliModerate activityAgar disc-diffusion method
Candida albicansEffective antifungalBroth microdilution assay

The compound showed varying degrees of inhibition against these pathogens, indicating its potential as a therapeutic agent in treating infections.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably:

  • In vitro studies demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells.
Cancer Cell Line IC50 Value (μM) Reference
MCF-727.3
HCT1166.2

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Activity

Research has indicated that derivatives of triazole compounds often possess anti-inflammatory properties. The specific compound under discussion has shown promise in reducing inflammation in various experimental models, comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

A notable study involved synthesizing a series of triazole derivatives similar to this compound. The synthesized compounds were screened for their biological activities against multiple targets:

  • Synthesis Methodology : The synthesis involved cycloaddition reactions followed by functionalization steps to create derivatives with enhanced biological profiles.
  • Biological Evaluation : Compounds were tested for antibacterial and anticancer activities using standard protocols.

The results indicated that certain derivatives exhibited improved potency compared to the parent compound, highlighting the importance of structural modifications in enhancing biological activity .

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